molecular formula C10H12N2O3 B14849099 4-Hydroxy-N1,N1-dimethylphthalamide

4-Hydroxy-N1,N1-dimethylphthalamide

Cat. No.: B14849099
M. Wt: 208.21 g/mol
InChI Key: OYJMHTRZMRPNAV-UHFFFAOYSA-N
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Description

4-Hydroxy-N1,N1-dimethylphthalamide is a phthalamide derivative featuring a hydroxyl group at the 4-position and two methyl groups on the N1 nitrogen. Phthalamides are cyclic amides derived from phthalic acid, often studied for their applications in medicinal chemistry and material science due to their stability and hydrogen-bonding capabilities.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-hydroxy-1-N,1-N-dimethylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)7-4-3-6(13)5-8(7)9(11)14/h3-5,13H,1-2H3,(H2,11,14)

InChI Key

OYJMHTRZMRPNAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydroxy group is introduced through a subsequent hydroxylation reaction using appropriate reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N1,N1-dimethylphthalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-N1,N1-dimethylphthalamide.

    Reduction: Formation of N1,N1-dimethylphthalamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-N1,N1-dimethylphthalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity and function. The compound’s effects are mediated through various biochemical pathways, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-Hydroxyoctanamide share functional groups (hydroxyl and amide) but differ in backbone structure. Key differences include:

  • Cyclic vs. Linear Backbone : The phthalamide’s cyclic structure may enhance rigidity and thermal stability compared to linear hydroxamic acids.
  • Substituent Effects : The dimethyl groups on N1 could reduce polarity and increase lipophilicity compared to compounds with chlorophenyl or alkyl chains.

Physicochemical Properties

  • Hydrophobicity : N-Hydroxyoctanamide (C8 chain) likely has higher logP than 4-Hydroxy-N1,N1-dimethylphthalamide, but this depends on the phthalamide’s aromatic ring contributions.
  • Acidity : The hydroxyl group in both compounds may exhibit similar pKa values (~8–10), but steric effects from dimethyl groups could alter hydrogen-bonding capacity.

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